6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one is a heterocyclic compound that features a pyran ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with piperidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-4-yloxy)benzoate: Shares the piperidine moiety but has a different core structure.
2-ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one: Another pyran derivative with different substituents.
Uniqueness
6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one is unique due to its specific combination of the pyran and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyranone ring and a piperidine moiety, contributing to its unique biological properties. The molecular formula is C11H15NO3 with a molecular weight of approximately 225.25 g/mol. Its structural characteristics facilitate interactions with various biological targets, enhancing its pharmacological potential.
1. Vasodilatory Effects
This compound has demonstrated vasodilatory properties , making it a candidate for cardiovascular applications. Studies indicate that it may influence vascular smooth muscle relaxation through the modulation of calcium ion influx and nitric oxide pathways.
2. Anticancer Activity
Preliminary investigations suggest that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 45.3 | Apoptosis induction |
HT-29 | 38.7 | Cell cycle arrest |
3. Anti-inflammatory Activity
The compound has also been linked to anti-inflammatory effects . It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling. This suggests potential use in treating inflammatory diseases.
4. Antimicrobial Properties
There is evidence supporting the antimicrobial activity of this compound against various bacterial strains. Its efficacy appears to stem from disrupting microbial cell membranes and inhibiting essential metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic processes, leading to altered cellular function.
Research indicates that the piperidine moiety enhances binding affinity to these targets, thereby increasing the compound's overall efficacy .
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Cancer Research : A study evaluating the anticancer effects on MCF-7 cells reported an IC50 value of approximately 45 µM, indicating moderate potency compared to standard chemotherapeutics .
- Vascular Studies : In animal models, administration of the compound resulted in significant reductions in blood pressure, suggesting its utility in treating hypertension.
- Inflammation Models : In vivo models demonstrated a decrease in inflammatory markers following treatment with the compound, supporting its anti-inflammatory claims.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-methyl-4-piperidin-4-yloxypyran-2-one |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(7-11(13)14-8)15-9-2-4-12-5-3-9/h6-7,9,12H,2-5H2,1H3 |
InChI Key |
TWYWKUYMCCSNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCNCC2 |
Origin of Product |
United States |
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